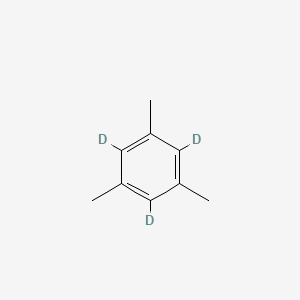

1,3,5-Trimethylbenzene-2,4,6-D3

Description

The Role of Isotopic Labeling with Deuterium (B1214612) in Advanced Scientific Inquiry

Isotopic labeling is a technique used to trace the path of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By replacing specific hydrogen atoms with deuterium, researchers can track molecules and elucidate reaction mechanisms with high precision. synmr.in The introduction of deuterium, which is twice as heavy as protium (B1232500) (the common isotope of hydrogen), can alter the physical and chemical properties of a molecule. This "deuterium effect" is particularly useful in mechanistic studies, where it can help identify the rate-limiting steps of a reaction. symeres.comnih.gov

Deuterated compounds are indispensable tools in numerous fields. researchgate.net In medicinal chemistry, for example, the use of deuterium can modify the absorption, distribution, metabolism, and excretion (ADME) properties of drugs, potentially leading to improved pharmacokinetic profiles and reduced toxicity. acs.orgnih.govnih.gov Deuterium-labeled compounds are also crucial for quantitative mass spectrometry, serving as internal standards for accurate measurements. acs.org Furthermore, they are used in materials science for the development of new materials with specific properties and in environmental studies to track the fate of pollutants. isowater.com

Overview of 1,3,5-Trimethylbenzene-2,4,6-D3 as a Symmetrically Deuterated Aromatic Probe

This compound, also known as mesitylene-d3, is a deuterated form of 1,3,5-trimethylbenzene (mesitylene). In this compound, the three hydrogen atoms on the aromatic ring are replaced with deuterium atoms. This symmetrical deuteration makes it a valuable tool in various research applications.

One of its primary uses is in Nuclear Magnetic Resonance (NMR) spectroscopy. Due to its distinct NMR signal, it can be used as a solvent or an internal standard to study the structure and dynamics of other molecules. Its chemical properties also make it a useful precursor in the synthesis of other deuterated compounds and fine chemicals.

The synthesis of this compound typically involves the deuteration of mesitylene (B46885) through hydrogen-deuterium exchange reactions. These reactions often require a catalyst, such as palladium on carbon, and specific conditions of temperature and pressure to achieve high levels of deuteration.

Key Properties of this compound

| Property | Value |

| Molecular Formula | C9H9D3 |

| Molecular Weight | 123.23 g/mol |

| CAS Number | 38574-14-0 |

| Synonyms | Mesitylene-d3, sym-Trimethylbenzene-d3 |

Evolution of Deuterium Applications in Analytical and Mechanistic Studies

The application of deuterium in scientific research has evolved significantly over the years. Initially utilized to understand fundamental chemical principles, its role has expanded into highly specialized areas of analytical and mechanistic investigation.

In analytical chemistry, deuterated compounds are essential for developing sensitive and accurate analytical techniques. symeres.com They are widely used as internal standards in mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for precise quantification of target analytes. acs.org The use of deuterium labeling can also help to understand and mitigate the "chromatographic deuterium effect," where deuterated compounds elute at different times than their non-deuterated counterparts in reverse-phase chromatography. acs.org

In mechanistic studies, the kinetic isotope effect (KIE) is a powerful tool for elucidating reaction pathways. symeres.com By comparing the reaction rates of a compound with and without deuterium substitution at a specific position, chemists can determine whether the breaking of a carbon-hydrogen bond is involved in the rate-determining step of the reaction. This has been instrumental in understanding a wide range of chemical transformations, from enzyme-catalyzed reactions to complex organic syntheses. nih.govresearchgate.net

The development of new synthetic methodologies has also broadened the applications of deuterium. acs.org For example, transition metal-catalyzed reactions have enabled the regioselective deuteration of aromatic compounds, allowing for the precise placement of deuterium atoms in a molecule. This level of control is crucial for detailed mechanistic investigations and for the synthesis of specifically labeled compounds for advanced analytical applications.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trideuterio-2,4,6-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3/i4D,5D,6D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHZEENZYGFFBQ-WVALGTIDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])C)[2H])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Exchange Strategies for 1,3,5 Trimethylbenzene 2,4,6 D3

Deuteration of Aromatic Systems via Hydrogen-Deuterium Exchange

Hydrogen-deuterium (H-D) exchange is a fundamental and widely used method for the deuteration of aromatic compounds. nih.gov This process involves the substitution of protium (B1232500) (¹H) atoms on an aromatic ring with deuterium (B1214612) (²H or D) atoms. The reaction typically proceeds via an electrophilic aromatic substitution (EAS) mechanism, where a deuterium source acts as the electrophile. youtube.com The stability of the aromatic ring in molecules like benzene (B151609) means that these exchange reactions can be slow, but they can be accelerated by using catalysts or by introducing activating groups onto the ring. youtube.com

Transition metal catalysts, particularly palladium, are highly effective in facilitating H-D exchange on aromatic rings. Palladium-on-carbon (Pd/C) is a heterogeneous catalyst commonly used for this purpose. acs.org These reactions can utilize various deuterium sources, including deuterium gas (D₂) or, more conveniently, deuterium oxide (D₂O). nih.govacs.org The palladium-catalyzed process enables high degrees of deuterium incorporation through a reversible C-H activation step and demonstrates remarkable tolerance for various functional groups, making it suitable for late-stage deuteration of complex molecules. nih.gov

Recent advancements have led to the development of highly active palladium catalysts with specialized ligands, such as N,N-bidentate ligands with an N-acylsulfonamide group, which enhance catalytic activity for the deuteration of arenes using D₂O. nih.gov These methods are advantageous as they often avoid the need for pre-functionalized substrates. nih.gov While many palladium-catalyzed methods focus on aryl halides, direct C-H activation and deuteration of unactivated arenes is a significant area of research. nih.govresearchgate.net

Table 1: Examples of Palladium-Catalyzed Deuteration Conditions

| Catalyst System | Deuterium Source | Substrate Type | Key Features |

| Pd/C | D₂O/H₂ | Unactivated C-H bonds | Deuterium gas-free, totally catalytic method. acs.org |

| Palladium with N,N-bidentate ligands | D₂O | Arenes | High functional group tolerance; suitable for late-stage labeling. nih.gov |

| Palladium/unsymmetrical NHC | Isopropanol-d8 | Aryl/heteroaryl chlorides | High efficiency and selectivity. researchgate.net |

Acid-catalyzed H-D exchange is a classic and effective method for deuterating electron-rich aromatic rings, such as alkylated benzenes. youtube.com The reaction proceeds through an electrophilic aromatic substitution mechanism where a deuterated Brønsted acid protonates the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. acs.orgyoutube.com Subsequent loss of a proton (H⁺) from this intermediate to a weak base regenerates the aromatic ring, but if a deuteron (B1233211) (D⁺) is lost, the starting material is reformed. If the reaction is performed in a large excess of a deuterated acid, the statistical likelihood of deprotonation versus de-deuteronation favors the eventual replacement of all accessible protons with deuterons. youtube.com

Commonly used deuterated acid systems include D₂SO₄ in D₂O or deuterated trifluoroacetic acid (CF₃COOD). nih.govyoutube.com For alkylated benzenes like mesitylene (B46885) (1,3,5-trimethylbenzene), the methyl groups are activating and ortho-, para-directing. This electronic effect makes the 2, 4, and 6 positions particularly electron-rich and thus highly susceptible to electrophilic attack by D⁺, leading to the selective formation of 1,3,5-trimethylbenzene-2,4,6-d3. youtube.com In some cases, extremely strong Brønsted acids, such as those derived from mesitylenium ions paired with weakly coordinating carborane anions, can catalyze H/D exchange under ambient conditions using deuterated benzene (C₆D₆) as the deuterium source. acs.org

In many deuteration protocols, the solvent itself serves as the deuterium source, which is an efficient and atom-economical approach. acs.org Deuterium oxide (D₂O) is the most common and inexpensive deuterated solvent used for this purpose, often in conjunction with an acid or metal catalyst. nih.govnih.gov The use of D₂O is environmentally friendly and practical for large-scale synthesis. nih.gov

Another effective solvent for deuterium incorporation is deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). acs.orgnih.gov Base-mediated deuteration protocols have been developed where a base like potassium hydroxide (B78521) (KOH) in DMSO-d₆ facilitates H-D exchange. acs.org The mechanism involves the base abstracting an acidic proton from the substrate, followed by an interchange of protons between the substrate and the deuterated solvent. acs.org This technique has been successfully applied to achieve high levels of deuterium incorporation in a variety of organic molecules without the need for metal catalysts or other additives. acs.org

Regioselective Deuterium Labeling in Mesitylene Derivatives

The synthesis of this compound is an example of a highly regioselective reaction. The selectivity is dictated by the electronic properties of the starting material, 1,3,5-trimethylbenzene (mesitylene). In electrophilic aromatic substitution reactions, the three methyl groups on the benzene ring are activating substituents. They donate electron density into the ring, particularly at the ortho and para positions.

In mesitylene, the positions ortho and para to each methyl group are the other two methyl-substituted carbons and the three unsubstituted carbons (positions 2, 4, and 6). The combined directing effect of the three methyl groups strongly activates the 2, 4, and 6 positions, making them the exclusive sites of electrophilic attack. youtube.com Therefore, when mesitylene is subjected to acid-catalyzed H-D exchange, the deuterons (D⁺) will preferentially add to these positions, leading to the specific formation of the 2,4,6-trideuterated product. acs.orgyoutube.com This inherent reactivity profile allows for the precise and high-yield synthesis of this compound without significant formation of other deuterated isomers.

Table 2: Directing Effects in the Deuteration of Mesitylene

| Substituent | Activating/Deactivating | Ortho/Para or Meta Directing | Target Positions for Deuteration |

| -CH₃ at C1 | Activating | Ortho, Para | C2, C6, C4 |

| -CH₃ at C3 | Activating | Ortho, Para | C2, C4, C6 |

| -CH₃ at C5 | Activating | Ortho, Para | C4, C6, C2 |

| Combined Effect | Strongly Activating | - | C2, C4, C6 |

Advanced Synthetic Protocols for Deuterated Organic Molecules

While traditional batch methods for deuteration are effective, advanced synthetic protocols are continuously being developed to improve efficiency, selectivity, and scalability. rsc.org These modern techniques are critical for meeting the increasing demand for isotopically labeled compounds in fields like medicinal chemistry. rsc.org

One such advancement is the use of continuous flow synthesis systems. Flow reactors, sometimes coupled with microwave irradiation, can significantly enhance reaction efficiency and reduce reaction times compared to conventional batch processes. For example, a platinum-on-alumina catalyst in a flow system has been used for H-D exchange, achieving high deuteration efficiency with a 50% reduction in processing time.

The development of novel and more versatile catalysts and reagents is another key area of progress. Metal-free methods, such as using a mixture of triflic acid and a deuterated silane, have been reported for the divergent synthesis of selectively deuterated amines from ynamides. rsc.org For acid-catalyzed reactions, deuterated trifluoromethanesulfonic acid (TfOD) has been shown to be a powerful reagent for rapid H-D exchange on aromatic rings at room temperature. These advanced protocols offer greater control over the deuteration process and expand the toolkit available for synthesizing complex labeled molecules like this compound. rsc.org

Advanced Analytical Applications Utilizing 1,3,5 Trimethylbenzene 2,4,6 D3

Quantitative Analysis in Mass Spectrometry (MS)

In the field of mass spectrometry, the use of stable isotope-labeled compounds is a cornerstone of robust quantitative analysis. 1,3,5-Trimethylbenzene-2,4,6-D3 excels in this role due to its chemical and physical properties, which closely mirror its non-deuterated counterpart, mesitylene (B46885) (1,3,5-trimethylbenzene).

This compound is frequently employed as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometric analyses. Because it is chemically identical to the analyte of interest (1,3,5-trimethylbenzene) but has a different mass due to the deuterium (B1214612) atoms, it can be added to a sample at a known concentration before sample preparation and analysis. During mass spectrometric analysis, the SIL-IS and the target analyte are detected at different mass-to-charge ratios (m/z), allowing for accurate quantification of the analyte based on the ratio of their signal intensities. This approach is widely adopted for its ability to correct for variations that can occur during the analytical process.

When coupled with chromatographic techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), mass spectrometry is a powerful tool for analyzing complex mixtures. However, the accuracy of these analyses can be compromised by matrix effects—the suppression or enhancement of ionization of the target analyte by co-eluting compounds from the sample matrix. Instrumental variability, such as fluctuations in the injection volume or detector response, can also introduce errors.

By co-eluting with the native analyte, this compound experiences similar matrix effects and instrumental variations. As a result, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensities fluctuate. This effectively cancels out the impact of these sources of error, leading to more reliable and reproducible quantitative results.

The use of this compound as an internal standard significantly enhances the precision and accuracy of quantitative analytical methods. Precision refers to the closeness of repeated measurements to each other, while accuracy is the closeness of a measured value to the true value. By correcting for both systematic and random errors that can arise during sample workup and instrumental analysis, this SIL-IS helps to ensure that the final calculated concentration of the analyte is both precise and accurate.

Table 1: Impact of this compound as an Internal Standard on Analytical Performance

| Parameter | Without Internal Standard | With this compound IS |

| Precision (RSD%) | Higher variability | Lower variability |

| Accuracy (% Recovery) | Potentially biased | Closer to 100% |

| Matrix Effect | High susceptibility | Significantly reduced |

| Instrumental Drift | Affects results | Compensated |

This table illustrates the conceptual improvements in analytical parameters when using a stable isotope-labeled internal standard like this compound compared to analyses without an internal standard. Actual values are application-dependent.

Beyond its role as a quantitative standard, this compound is a valuable tool for isotope tracing in studies of environmental fate and degradation pathways. Researchers can introduce this labeled compound into an environmental system or a laboratory model to track the transformation of 1,3,5-trimethylbenzene. provectusenvironmental.com For instance, studies have investigated the microbial degradation of trimethylbenzene isomers under various conditions. provectusenvironmental.comnih.gov By using the deuterated form, scientists can distinguish the metabolic products of the introduced compound from the background of other organic molecules.

High-resolution mass spectrometry (HRMS) coupled with GC or LC is particularly powerful in these studies. HRMS can accurately determine the elemental composition of the degradation products, confirming the incorporation of deuterium and elucidating the specific chemical reactions involved in the breakdown of the parent compound. This approach has been instrumental in understanding the environmental persistence and transformation of aromatic hydrocarbons. copernicus.org

Spectroscopic Investigations using Nuclear Magnetic Resonance (NMR)

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated compounds play a crucial role in simplifying spectra and providing a stable reference signal.

This compound can be used as a deuterated internal standard in both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. In ¹H NMR, the deuterium atoms are not detected, which means the internal standard produces a much simpler spectrum than its non-deuterated counterpart. Due to the high symmetry of the 1,3,5-trimethylbenzene molecule, its ¹H NMR spectrum shows only two peaks, and its ¹³C NMR spectrum shows three. docbrown.infodocbrown.info The deuteration at the 2, 4, and 6 positions further simplifies the proton spectrum.

When used as an internal standard for quantitative NMR (qNMR), a known amount of this compound is added to the sample. rsc.org The integrated intensity of the signal from the methyl protons of the standard is then compared to the integrated intensities of the signals from the analyte to determine the analyte's concentration. The use of a deuterated standard can be advantageous as it minimizes potential signal overlap with the analyte in the ¹H NMR spectrum. docbrown.info

Table 2: NMR Properties of 1,3,5-Trimethylbenzene and its Deuterated Analog

| Compound | Nucleus | Key Chemical Shifts (ppm) | Signal Pattern |

| 1,3,5-Trimethylbenzene | ¹H | Aromatic H, Methyl H | Singlets |

| 1,3,5-Trimethylbenzene | ¹³C | Aromatic C, Methyl C | Multiple signals |

| This compound | ¹H | Methyl H | Singlet |

| This compound | ¹³C | Aromatic C, Methyl C | Simplified signals |

This table provides a simplified overview of the expected NMR signals. Actual chemical shifts can vary based on the solvent and other experimental conditions. docbrown.infodocbrown.info

Probing Molecular Dynamics and Relaxation Phenomena through Proton Spin-Lattice NMR Relaxation

The deuterated aromatic compound this compound is a subject of significant interest in the study of molecular dynamics in the solid state. epa.gov Detailed investigations using proton spin-lattice NMR relaxation (T₁) time measurements provide profound insights into the complex motion of the methyl (–CH₃) groups. epa.govdntb.gov.ua

Studies have been conducted on solid this compound in its first phase (Phase I) over a wide temperature range, from 20 K to 167 K for T₁ measurements and 23 K to 220 K for proton second moment (M₂) measurements. epa.gov These experiments reveal that the proton spin pairs of the methyl groups undergo a complex motion. This motion is a combination of two distinct components: tunneling and over-the-barrier jumps within a triple potential, each characterized by its own correlation time (τ_T and τ_H, respectively). epa.gov

The jumps over the potential barrier are responsible for a minimum in the T₁ relaxation time observed at approximately 35 K (at a frequency of 24.7 MHz). epa.gov From the slope of this minimum at higher temperatures, the activation energy for this process has been calculated to be 2.0 kJ/mol. epa.gov

At the lowest temperatures, the T₁ relaxation time becomes independent of temperature. epa.gov This observation indicates that the tunneling correlation time reaches a constant value of about 1.3 x 10⁻¹⁰ seconds. epa.gov The phenomenon of methyl proton tunneling also significantly impacts the proton second moment (M₂). It reduces the M₂ from a rigid lattice value of 22.6 G² down to 5.7 G² at absolute zero. epa.gov A further reduction to 1.41 G² is observed between 4.5 K and 7 K, which is attributed to the C₃ jumps over the barrier. epa.gov

The following table summarizes the key parameters determined from NMR relaxation studies of this compound. epa.gov

| Parameter | Value | Method/Observation |

| Activation Energy (E_H) | 2.0 kJ/mol | From T₁ data fit |

| Activation Energy (E_H) | 1.47 kJ/mol | From M₂ data fit |

| Tunneling Correlation Time (τ_T) | ~1.3 x 10⁻¹⁰ s | At lowest temperatures |

| T₁ Minimum Temperature | ~35 K | At 24.7 MHz |

| Rigid Lattice Second Moment (M₂) | 22.6 G² | Theoretical value |

| M₂ at 0 K | 5.7 G² | Due to tunneling jumps |

| M₂ at 4.5-7 K | 1.41 G² | Due to C₃ jumps over barrier |

| Tunneling Splitting (ω_T) | 2.47 GHz | Best fit parameter from T₁ data |

These detailed findings showcase the power of proton spin-lattice NMR relaxation in elucidating the quantum and classical motional dynamics of methyl groups in a solid-state environment. epa.gov

Applications in Structural Elucidation of Complex Organic Compounds

Due to its unique spectral properties, this compound serves as a valuable tool in the structural elucidation of complex organic compounds using NMR spectroscopy. Its utility stems from its high symmetry and the specific placement of deuterium atoms. docbrown.infodocbrown.info

In ¹H NMR spectroscopy, the non-deuterated form, 1,3,5-trimethylbenzene (mesitylene), is characterized by its simple spectrum resulting from its high molecular symmetry. docbrown.info The molecule has only two distinct types of protons: the three aromatic protons and the nine methyl protons. docbrown.info This leads to two single peaks in the ¹H NMR spectrum, one for the aromatic hydrogens (around 6.8 ppm) and one for the methyl hydrogens (around 2.3 ppm). wikipedia.org

The strategic deuteration in this compound replaces the three aromatic protons with deuterium. Since deuterium is not observed in ¹H NMR spectroscopy, the resulting molecule is "silent" in the aromatic region of the proton NMR spectrum. This makes it an excellent non-interfering solvent or internal standard for analyzing complex organic molecules whose signals might otherwise be obscured by solvent peaks. docbrown.infodocbrown.info

When used as an internal standard for quantitative NMR (qNMR), this compound provides a single, sharp reference signal from its nine equivalent methyl protons, without adding complex signals in the aromatic region where many analyte protons resonate. This simplifies the spectrum and allows for more accurate integration and quantification of the analyte's signals.

The table below contrasts the ¹H NMR spectral features of standard mesitylene with its deuterated analog, highlighting the latter's advantage in analytical applications.

| Compound | Proton Environment | ¹H NMR Signal | Advantage of Deuterated Form |

| 1,3,5-Trimethylbenzene (Mesitylene) | Aromatic C-H (3H) | Singlet (~6.8 ppm) | - |

| Methyl C-H (9H) | Singlet (~2.3 ppm) | - | |

| This compound | Aromatic C-D (3D) | No signal | Eliminates aromatic signal, preventing interference with analyte peaks. |

| Methyl C-H (9H) | Singlet (~2.3 ppm) | Provides a clean, sharp reference signal for quantification. |

Similarly, in ¹³C NMR spectroscopy, the high symmetry of the molecule results in a simple spectrum with only three distinct signals for the nine carbon atoms in the non-deuterated form. docbrown.info The use of the deuterated version as a solvent can be advantageous here as well, as the carbon atoms bonded to deuterium (C-D) exhibit different splitting patterns and relaxation times compared to carbons bonded to protons (C-H), which can aid in spectral interpretation. docbrown.inforsc.org

Mechanistic Elucidation Through Kinetic Isotope Effect Kie Studies

Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to the rate constant for the reaction with the heavier isotope (kH). For deuterium, this is given as KIE = kH/kD. libretexts.org

The physical origin of the deuterium kinetic isotope effect lies in the principles of quantum mechanics and molecular vibrations. The vibrational energy of a chemical bond is quantized and depends on the reduced mass of the atoms forming the bond. princeton.edu A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond because deuterium is twice as massive as hydrogen. libretexts.org

This difference in vibrational frequency leads to a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond. The ZPE is the minimum possible energy a chemical bond can possess, even at absolute zero. For a reaction to occur, energy must be supplied to reach a transition state. If the C-H or C-D bond is broken or significantly weakened in the rate-determining step of a reaction, more energy is required to break the stronger C-D bond. This results in a higher activation energy for the deuterated reactant and consequently, a slower reaction rate. libretexts.org This phenomenon is termed a "normal" kinetic isotope effect, where kH/kD > 1. The rate of a reaction involving a C–H bond is typically 6–10 times faster than that of a corresponding C–D bond. wikipedia.org

Conversely, an "inverse" kinetic isotope effect (kH/kD < 1) can occur in situations where the transition state involves the formation of a new bond to the isotope, leading to a stiffening of vibrational modes.

Primary and Secondary Isotope Effects in Aromatic Substitution Reactions

Kinetic isotope effects are broadly classified into two main types: primary and secondary.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. libretexts.org In the context of electrophilic aromatic substitution, a significant primary deuterium isotope effect (typically kH/kD = 4–7) would be observed if the cleavage of the C-H (or C-D) bond is the slowest step in the mechanism. wikipedia.orglibretexts.org

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orglibretexts.org These effects are generally much smaller than primary effects (kH/kD often between 0.9 and 1.2). princeton.edu They result from changes in the vibrational environment of the isotopic bond between the reactant and the transition state. For instance, a change in hybridization at the carbon bearing the isotope can lead to a small normal or inverse SKIE. wikipedia.org

Electrophilic aromatic substitution typically proceeds via a two-step mechanism. The first step, which is usually the slow, rate-determining step, involves the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. libretexts.orgquora.com The second step is a fast deprotonation (or de-deuteration) to restore the ring's aromaticity. libretexts.orgchemistryguru.com.sg

Because the C-H bond is not broken in the rate-determining step of most electrophilic aromatic substitution reactions, there is generally no significant primary kinetic isotope effect. stackexchange.com The rates of reaction for benzene (B151609) and its fully deuterated analog, benzene-d6, are often found to be the same (kH/kD ≈ 1). stackexchange.com However, for certain reactions like sulfonation and sometimes iodination, the first step can be reversible and the second step (deprotonation) can become rate-limiting, leading to the observation of a substantial primary KIE. stackexchange.com

Investigation of Reaction Pathways and Rate-Determining Steps in Alkylated Benzene Chemistry

The use of 1,3,5-trimethylbenzene-2,4,6-d3 is particularly insightful for studying reactions on highly activated aromatic rings. The three electron-donating methyl groups of 1,3,5-trimethylbenzene (mesitylene) make the ring exceptionally nucleophilic and reactive towards electrophiles. This high reactivity generally ensures that the initial attack by the electrophile is the slow, rate-determining step.

By comparing the reaction rates of 1,3,5-trimethylbenzene and its deuterated isotopologue, this compound, for various electrophilic substitution reactions, the rate-determining step can be confirmed.

| Electrophilic Substitution Reaction | Typical Electrophile/Reagents | Common Rate-Determining Step | Expected KIE (kH/kD) for 1,3,5-Trimethylbenzene | Mechanistic Implication |

|---|---|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | Formation of sigma complex | ~1.0 | C-H/C-D bond cleavage is not rate-limiting. stackexchange.com |

| Halogenation (Bromination) | Br⁺ (from Br₂/FeBr₃) | Formation of sigma complex | ~1.0 | C-H/C-D bond cleavage is not rate-limiting. youtube.com |

| Friedel-Crafts Alkylation | R⁺ (from R-Cl/AlCl₃) | Formation of sigma complex | ~1.0 | C-H/C-D bond cleavage is not rate-limiting. youtube.com |

| Sulfonation | SO₃ (from fuming H₂SO₄) | Deprotonation/Restoration of aromaticity | > 2.0 | Initial electrophilic attack is reversible and C-H/C-D bond cleavage is rate-limiting. stackexchange.com |

In contrast, for a reaction like sulfonation, the initial addition of SO₃ is often rapid and reversible. The energy barrier for breaking the C-H (or C-D) bond to restore the stable aromatic ring can be higher than the barrier for the initial attack, especially if there is steric hindrance in the intermediate. In such cases, breaking the stronger C-D bond becomes the bottleneck, and a significant primary kinetic isotope effect is observed. stackexchange.com This shift in the rate-determining step provides crucial evidence about the relative energies of the transition states in the reaction pathway.

Solvent Isotope Effects in Chemical Reaction Kinetics

Beyond labeling the reactant itself, valuable mechanistic information can be obtained by studying the kinetic solvent isotope effect (KSIE), where the reaction rate is compared in a standard protic solvent (like H₂O or CH₃OH) and its deuterated counterpart (D₂O or CD₃OD). chem-station.comontosight.ai A change in the reaction rate upon isotopic substitution of the solvent can indicate the solvent's role in the reaction mechanism. ontosight.ai

There are several ways a deuterated solvent can influence reaction kinetics:

Direct Participation: If the solvent acts as a reactant in the rate-determining step (e.g., as a nucleophile or a proton transfer agent), a primary KIE may be observed. libretexts.org

Substrate-Solvent Exchange: Protic hydrogens on the substrate (e.g., -OH, -NH) can rapidly exchange with deuterium from the solvent. This can lead to isotopic labeling of the substrate in situ, which may then exhibit its own primary or secondary KIE. libretexts.org

Solvation Effects: The solvent's ability to stabilize the reactants and the transition state through interactions like hydrogen bonding can be altered. O-D bonds are slightly stronger hydrogen bond donors than O-H bonds. If the transition state is more or less solvated than the ground state, changing the solvent from H₂O to D₂O can alter the activation energy, leading to a secondary KIE. libretexts.orglibretexts.org

| Reaction | Solvent | Relative Rate (k_solvent) | KSIE (kH₂O/kD₂O) | Interpretation |

|---|---|---|---|---|

| Acid-Catalyzed Ester Hydrolysis | H₂O | 1.0 | ~0.5 | Inverse isotope effect; D₃O⁺ is a stronger acid, leading to a higher concentration of the reactive intermediate. chem-station.com |

| D₂O | ~2.0 |

Computational Chemistry and Theoretical Modeling of Deuterated Aromatic Systems

Prediction of Spectroscopic Parameters and Molecular Vibrations for Deuterated Compounds

Computational methods are instrumental in predicting and interpreting the spectroscopic characteristics of deuterated compounds. The substitution of hydrogen with deuterium (B1214612) leads to noticeable shifts in vibrational frequencies, which can be accurately modeled.

For example, theoretical models have been successfully applied to predict the infrared (IR) emission spectra of deuterated polycyclic aromatic hydrocarbons (PAHs). arxiv.org These models show that even a single deuterium atom, whether aromatic or aliphatic, can produce a distinct emission band. arxiv.org Specifically, aliphatic C-D stretching vibrations are observed around 4.65 µm, while aromatic C-D stretches appear near 4.4 µm. arxiv.orgaanda.org

In the case of 2,4,6-trimethylbenzene sulphonyl chloride (TMBS), quantum chemical calculations have been used to assign the vibrational modes of the methyl groups. semanticscholar.org These calculations help in identifying the symmetric and in-plane stretching and bending frequencies of the CH3 groups. semanticscholar.org

The analysis of deuterated ethylene (B1197577) glycol provides another example of the power of these predictive methods. nih.gov By re-analyzing low-frequency data and using it to simulate spectra at higher frequencies, researchers were able to identify transitions belonging to the deuterated species. nih.gov The inclusion of various interaction constants in the Hamiltonian, guided by symmetry considerations, was necessary to accurately model the observed spectra. nih.gov

Table 1: Predicted vs. Experimental Vibrational Frequencies for Deuterated Compounds

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Molecule |

| Aromatic C-D stretch | ~2273 | ~2273 | Deuterated PAHs arxiv.org |

| Aliphatic C-D stretch | ~2150 | ~2150 | Deuterated PAHs arxiv.org |

| CH3 Symmetric Stretch | 2993, 2985, 2974 | - | 2,4,6-trimethylbenzene sulphonyl chloride semanticscholar.org |

| CH3 In-plane Stretch | 3062, 3033, 3015 | - | 2,4,6-trimethylbenzene sulphonyl chloride semanticscholar.org |

Simulation of Reaction Mechanisms and Transition State Structures Involving Deuterium

The kinetic isotope effect (KIE), particularly the deuterium isotope effect, is a powerful tool for elucidating reaction mechanisms. libretexts.org Computational simulations of reaction pathways and transition state structures involving deuterium provide critical insights that are often difficult to obtain through experiments alone.

The core principle behind the KIE is that a C-D bond is stronger than a C-H bond. libretexts.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium will lead to a slower reaction rate. libretexts.orglibretexts.org

Theoretical studies on electrophilic aromatic substitution reactions, such as nitration, have used the absence of a significant isotope effect to support a two-step mechanism. gla.ac.uk In this mechanism, the initial attack of the electrophile is the slow, rate-determining step, followed by a fast proton loss. gla.ac.uk

Computational studies of δ-deuterium KIEs in allylic systems have shown that the magnitude of the isotope effect correlates with the degree of bond formation in the transition state. acs.orgnih.gov This allows for the detailed characterization of transition state structures as being more associative or dissociative. acs.orgnih.gov For instance, in an associative nucleophilic substitution, the calculated charge distribution in the transition state can reveal the extent of charge development on different parts of the molecule. acs.orgnih.gov

Periodic spin-polarized DFT calculations have been employed to investigate the hydrodeoxygenation of acetaldehyde (B116499) on a molybdenum trioxide surface. pnnl.gov These simulations elucidated the reaction pathway, including the dehydrogenation and hydrogenation steps, and calculated the activation barriers for different elementary steps. pnnl.gov

Emerging Research Frontiers and Interdisciplinary Applications

Novel Synthetic Routes for Related Deuterated Mesitylene (B46885) Derivatives

The synthesis of deuterated aromatic compounds, including derivatives of mesitylene, has evolved significantly beyond traditional batch reactions that often require harsh conditions like high temperatures and pressures with D₂O. tn-sanso.co.jp Modern methodologies focus on efficiency, selectivity, and scalability, addressing the increasing demand for these compounds in fields like materials science for Organic Light Emitting Diodes (OLEDs) and pharmaceutical development. tn-sanso.co.jpansto.gov.au

Microwave-Assisted Synthesis: A prominent advancement is the use of microwave irradiation to accelerate hydrogen-deuterium (H/D) exchange. This technique dramatically reduces reaction times. For example, a method for the perdeuteration of polycyclic aromatic hydrocarbons (PAHs) using microwave irradiation in a solution of potassium tert-butoxide and dimethylformamide-d7 achieves over 98% deuterium (B1214612) incorporation in just one hour without the need for strong acids. nih.gov Similar microwave-assisted regioselective deuteration has been demonstrated for the methyl groups of dimethyl-2,2′-bipyridine derivatives in a D₂O solution, yielding isotopically pure products in minutes. rsc.org These approaches offer a rapid and efficient pathway for producing deuterated mesitylene derivatives.

Flow Chemistry: Continuous flow chemistry is another transformative approach, offering enhanced control over reaction parameters, improved safety, and potential for large-scale production. ansto.gov.auresearchgate.netnih.gov Flow reactors, sometimes coupled with microwave heating, enable rapid H/D exchange reactions on aromatic compounds using catalysts like platinum on alumina. tn-sanso.co.jp This method can reduce processing time by 50% compared to conventional batch methods and allows for the integration of purification steps, streamlining the entire synthesis. tn-sanso.co.jp The National Deuteration Facility (NDF) is leveraging flow chemistry to increase production capacity and minimize decomposition, particularly for compounds unstable under high-temperature batch conditions. ansto.gov.au

Catalytic Regioselective Deuteration: Achieving site-specific deuteration is crucial for many applications. Transition-metal-catalyzed reactions have gained significant momentum for their ability to direct deuteration to specific positions on an aromatic ring. rsc.org

Silver Catalysis: A simple silver-catalyzed method allows for the regioselective deuteration of various electron-rich arenes and heteroarenes using D₂O as the deuterium source under mild, neutral conditions. rsc.orgscispace.com

Palladium Catalysis: Heterogeneous palladium-on-carbon (Pd/C) catalysts can be used for regioselective C(sp²)-H deuteration using stable and easily handled deuterium sources like sodium formate-d1 (DCOONa). nih.gov

Iron Catalysis: A scalable method using a nanostructured iron catalyst permits the selective deuteration of a wide range of (hetero)arenes with inexpensive D₂O, demonstrating the potential for industrial-scale production. nih.gov

These advanced synthetic strategies provide a versatile toolkit for preparing 1,3,5-Trimethylbenzene-2,4,6-D3 and a wide array of other specifically labeled aromatic compounds.

Table 1: Comparison of Modern Synthetic Methods for Deuterated Arenes

| Method | Key Features | Typical Reagents/Catalysts | Advantages |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | D₂O, DMF-d7, Potassium tert-butoxide. nih.govrsc.org | High speed, high deuterium incorporation, avoids strong acids. nih.gov |

| Flow Chemistry | Continuous processing, precise control, scalability. | D₂O, Heterogeneous catalysts (e.g., Pt/Al₂O₃). tn-sanso.co.jpansto.gov.au | Increased efficiency, improved safety, suitable for large scale. ansto.gov.au |

| Catalytic Regioselective Deuteration | Site-specific deuterium incorporation. | Transition metals (Ag, Pd, Fe), D₂O, DCOONa. rsc.orgnih.govnih.gov | High selectivity, mild reaction conditions, broad substrate scope. rsc.orgnih.gov |

Advanced Spectroscopic Techniques for Deuterium-Enriched Molecules

The presence of deuterium in a molecule like this compound induces subtle but detectable changes in its spectroscopic signature, which can be exploited by various advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of unlabeled mesitylene, the high degree of symmetry results in only two singlet peaks: one for the three equivalent aromatic protons (~6.8 ppm) and one for the nine equivalent methyl protons (~2.3 ppm). docbrown.info In this compound, the aromatic proton signal would be absent, providing a clear spectral marker. More advanced NMR techniques, such as deuterium MR spectroscopy (MRS) and deuterium metabolic imaging (DMI), leverage the unique properties of the deuterium nucleus. Although deuterium has a low natural abundance, its detection against a minimal background signal allows for powerful tracing of metabolic pathways in vivo after the administration of a deuterium-enriched substrate. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the vibrational modes of chemical bonds. The carbon-deuterium (C-D) bond has a different vibrational frequency than the carbon-hydrogen (C-H) bond due to the mass difference. This allows for the clear identification of deuterated compounds. For instance, studies on deuterated polycyclic aromatic hydrocarbons (PAHs) show characteristic C-D stretching modes in regions of the IR spectrum (e.g., ~4.4–4.8 µm) that are distinct from C-H stretches (~3.3 µm), enabling their detection even in complex interstellar environments. chromatographyonline.commdpi.com The NIST spectral database for mesitylene shows its characteristic C-H bands, which would be altered by the introduction of C-D bonds in the deuterated analogue. nist.gov

Mass Spectrometry (MS): Mass spectrometry separates ions based on their mass-to-charge ratio, making it an ideal tool for analyzing isotopically labeled compounds. The molecular ion peak of this compound would appear at an m/z value of 123, three mass units higher than the m/z 120 peak of unlabeled mesitylene. docbrown.info High-resolution mass spectrometry can precisely determine the level of deuterium incorporation and distinguish between different isotopologues. mdpi.com Analysis of the fragmentation pattern can also provide structural information. For mesitylene, the base peak is typically at m/z 105, corresponding to the loss of a methyl group ([C₈H₉]⁺); the fragmentation of the deuterated version would be similarly informative. docbrown.info

Table 2: Spectroscopic Analysis of Deuterium-Enriched Molecules

| Technique | Principle | Information Gained from this compound |

| NMR Spectroscopy | Detects nuclear spin properties in a magnetic field. | Absence of aromatic ¹H signal; allows for use as an internal standard; basis for advanced Deuterium MRS/DMI. docbrown.infonih.gov |

| IR Spectroscopy | Measures absorption of infrared radiation corresponding to molecular vibrations. | Presence of characteristic C-D stretching frequencies distinct from C-H stretches. chromatographyonline.comnist.gov |

| Mass Spectrometry | Separates ions by mass-to-charge ratio. | Shift in molecular ion peak (m/z 123 vs 120); quantification of isotopic purity; analysis of fragment ions. docbrown.info |

Integration of Isotopic Labeling in Advanced Separation Sciences

Isotopically labeled compounds, such as this compound, are fundamental to modern quantitative analysis, particularly when coupled with separation techniques like gas chromatography (GC) and liquid chromatography (LC). They are most often employed as internal standards (IS). chromatographyonline.com

An ideal internal standard is chemically identical to the analyte, ensuring it behaves the same way during sample preparation, injection, and separation, thus correcting for variations in recovery and instrument response. lgcstandards.com A stable isotope-labeled internal standard (SIL-IS) is the closest possible approximation to this ideal. Since a SIL-IS has virtually the same physicochemical properties as the analyte, it co-elutes during chromatography but is distinguished by the mass spectrometer due to its different mass. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, adding a known amount of a deuterated standard like this compound to a sample containing mesitylene allows for highly accurate quantification. nih.gov This approach corrects for variability arising from sample matrix effects, extraction efficiency, and ion source fluctuations. Interestingly, deuterated compounds can sometimes exhibit slightly different retention times in GC compared to their non-deuterated counterparts, often eluting slightly earlier. scispace.com This phenomenon is attributed to differences in affinity with the stationary phase rather than the mass difference itself.

Liquid Chromatography-Mass Spectrometry (LC-MS): The use of SIL internal standards is also considered essential for achieving accurate results in quantitative LC-MS, especially with electrospray ionization (ESI), which can be prone to poor ionization reproducibility. lgcstandards.comscispace.comnih.gov While a SIL-IS can significantly improve assay performance, it is noted that it may also mask underlying issues with analyte stability or recovery if not used carefully. scispace.com

The integration of deuterated standards in chromatographic methods has become the gold standard for quantitative bioanalysis and environmental monitoring, enabling the reliable measurement of analytes in complex matrices. nih.govscispace.com

Table 3: Role of Deuterated Standards in Separation Sciences

| Separation Technique | Application of Deuterated Standard | Key Advantage |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal standard for quantification of the unlabeled analyte. nih.gov | Corrects for variability in sample preparation, injection, and ionization; improves accuracy and precision. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal standard, especially for ESI methods. scispace.comnih.gov | Mitigates matrix effects and ionization variability, leading to more reliable quantitative data. lgcstandards.com |

Future Directions in Isotope Tracing and Environmental Fate Studies

Isotope tracing using compounds like this compound is a powerful tool for elucidating complex processes, from metabolic pathways in humans to the fate of pollutants in the environment.

Environmental Fate and Biodegradation: Trimethylbenzene (TMB) isomers are common groundwater contaminants originating from fuel spills. mdpi.com While often used as conservative tracers to monitor the natural attenuation of other pollutants like BTEX (benzene, toluene, ethylbenzene, and xylenes), their own resistance to biodegradation is not certain. nih.govnih.gov Recent studies using Compound-Specific Isotope Analysis (CSIA) have investigated the anaerobic biodegradation of TMBs. In one such study, significant degradation (>80%) of 1,3,5-TMB was observed under various anaerobic conditions (denitrifying, iron-, manganese-, and sulfate-reducing). nih.gov The study also noted that in a mixture, 1,3,5-TMB degradation only commenced after another isomer, 1,2,4-TMB, was fully consumed. nih.gov Another study confirmed the complete biodegradation of 1,3,5-TMB under denitrifying conditions. nih.govresearchgate.net

These findings, which rely on measuring the isotopic fractionation of the compounds as they degrade, demonstrate that TMBs are not always conservative tracers. nih.govmdpi.com The use of deuterated standards like this compound in such studies is critical for accurate quantification and for spiking experiments to trace degradation pathways and rates definitively. Future research will likely expand the use of multi-elemental CSIA (e.g., carbon and hydrogen) to better unravel the complex, multi-step biodegradation processes in contaminated aquifers. nih.gov

Metabolic Tracing: In the biomedical field, a major future direction is the expanded use of deuterium-labeled substrates for non-invasive metabolic imaging. ansto.gov.au Techniques like Deuterium MRI (DMI) allow clinicians and researchers to track the metabolic fate of deuterated molecules like glucose in real-time within the body, offering insights into cancer metabolism and treatment response without using ionizing radiation. nih.gov

The principles underlying these advanced applications highlight the enduring and expanding role of deuterated compounds. As analytical instrumentation becomes more sensitive and synthetic methods more refined, the use of molecules like this compound as tracers will continue to push the boundaries of research in environmental science, medicine, and beyond.

Table 4: Anaerobic Biodegradation of 1,3,5-Trimethylbenzene (Mesitylene)

| Study Condition | Degradation Pattern | First-Order Biodegradation Rate (day⁻¹) | Key Finding |

| Denitrifying | Continuous and complete degradation observed. nih.govresearchgate.net | 0.05 to 0.21 | 1,3,5-TMB is readily biodegradable under these conditions. mdpi.com |

| Sulfate-Reducing | Continuous and complete degradation at 20°C; no degradation at 10°C. mdpi.comresearchgate.net | 0.05 to 0.21 (at 20°C) | Degradation is temperature-dependent. mdpi.com |

| Mixed Isomers (Anaerobic) | Degradation begins only after 1,2,4-TMB is fully consumed. nih.gov | 0.02 to 0.11 | Selective degradation pattern observed in mixtures. nih.gov |

Q & A

Q. How can 1,3,5-Trimethylbenzene-2,4,6-D3 be synthesized with high isotopic purity in a laboratory setting?

Methodological Answer: Deuterated aromatic compounds like this compound are typically synthesized via H-D exchange reactions using deuterium oxide (D₂O) or deuterated acids under reflux conditions. For example, selective deuteration at the 2,4,6 positions can be achieved by reacting 1,3,5-trimethylbenzene with D₂SO₄ or other deuterated Lewis acids, followed by purification via fractional distillation or column chromatography. Isotopic purity (>98%) should be verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are most effective for confirming the structure and isotopic substitution pattern of this compound?

Methodological Answer:

- NMR Spectroscopy : The absence of proton signals at the 2,4,6 positions in ¹H-NMR confirms deuteration. ²H-NMR can further validate isotopic incorporation.

- Mass Spectrometry (MS) : High-resolution MS will show a distinct isotopic pattern (e.g., m/z shifts corresponding to three deuterium atoms).

- Infrared (IR) Spectroscopy : Compare C-D stretching vibrations (~2100–2200 cm⁻¹) with C-H stretches (~2800–3100 cm⁻¹) to confirm deuteration .

Q. What safety protocols are critical when handling deuterated aromatic compounds like this in the lab?

Methodological Answer:

- Use glove boxes or fume hoods to minimize exposure to volatile deuterated reagents.

- Store the compound in sealed, light-resistant containers under inert gas (e.g., argon) to prevent isotopic exchange with atmospheric moisture.

- Follow waste disposal guidelines for deuterated organic compounds, as improper handling may lead to environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to investigate kinetic isotope effects (KIEs) in reactions involving this compound?

Methodological Answer:

- Comparative Kinetic Studies : Perform parallel reactions using the deuterated compound and its non-deuterated analog under identical conditions (temperature, solvent, catalyst). Measure rate constants (k) via GC-MS or HPLC to calculate KIE = k_H/k_D.

- Computational Modeling : Use density functional theory (DFT) to simulate reaction pathways and predict isotope effects. Compare computational results with experimental data to validate mechanistic hypotheses .

Q. What challenges arise when using this deuterated compound in mechanistic studies of electrophilic aromatic substitution (EAS)?

Methodological Answer:

- Isotopic Scrambling : Deuteration at specific positions may shift under acidic/basic conditions. Monitor positional integrity via ¹H/²H-NMR after reaction quenching.

- Steric and Electronic Effects : Deuterium’s slightly smaller size and different bond strength compared to hydrogen can alter reaction kinetics. Control experiments with non-deuterated analogs are essential to isolate isotopic effects .

Q. How does deuteration influence the photophysical properties of trimethylbenzene derivatives in UV-Vis and fluorescence studies?

Methodological Answer:

- UV-Vis Spectroscopy : Compare absorption spectra of deuterated and non-deuterated compounds to assess changes in π→π* transitions due to isotopic mass differences.

- Fluorescence Lifetime Measurements : Use time-resolved fluorescence spectroscopy to evaluate deuterium’s impact on excited-state decay kinetics.

- Computational Analysis : Simulate electronic transitions using software like Gaussian or ORCA to correlate isotopic substitution with spectral shifts .

Q. What strategies ensure accurate modeling of isotopic distribution in mass spectrometry data for this compound?

Methodological Answer:

- Isotopic Pattern Simulation : Use tools like MassLynx or mzCloud to generate theoretical isotopic distributions based on the compound’s formula (C₉H₉D₃).

- High-Resolution MS Calibration : Calibrate instruments with deuterated standards to minimize mass drift. Compare experimental m/z values with calculated values to validate deuteration efficiency .

Methodological Notes

- Synthesis Optimization : For large-scale deuteration, consider continuous flow reactors to enhance yield and reduce side reactions .

- Data Contradiction Resolution : If isotopic purity conflicts arise between NMR and MS, cross-validate with ²H-NMR and elemental analysis to identify potential impurities .

- Experimental Reproducibility : Document reaction conditions (e.g., temperature, catalyst loading) meticulously to ensure reproducibility across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.